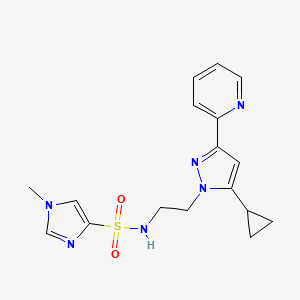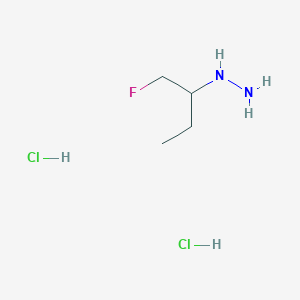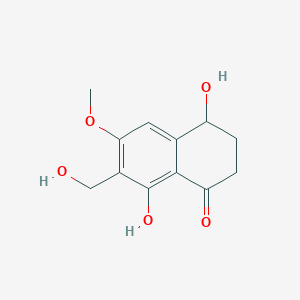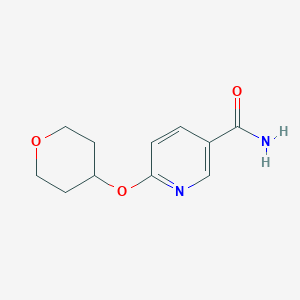
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agrochemical Research
This compound, due to its pyridine and imidazole components, may be used in the development of new agrochemicals. Pyridine derivatives have been shown to play a key role in the protection of crops from pests . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of such derivatives .
Pharmaceutical Development
Imidazole rings are found in many drugs due to their wide range of biological activities. Derivatives of imidazole have been reported to exhibit antibacterial, antitumor, antidiabetic, and anti-inflammatory activities, among others . The compound could be a precursor or a structural motif in the synthesis of new pharmaceuticals with these activities.
Anti-Mycobacterial Agents
Compounds containing imidazole have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . Given the structure of our compound, it could potentially be used in the synthesis of new anti-mycobacterial agents.
Anti-Fibrosis Research
Pyrimidine derivatives, which are structurally related to pyrazoles, have been studied for their anti-fibrosis activity . The pyrazole component of the compound could be explored for similar applications in the treatment or study of fibrotic diseases.
Chemodivergent Synthesis
The compound could be used in chemodivergent synthesis processes to create a variety of N-(pyridin-2-yl)amides and other related structures, which have diverse applications in medicinal chemistry .
Antiviral Research
Imidazole derivatives have shown potential as antiviral agents. The compound could be investigated for its efficacy against various RNA and DNA viruses, contributing to the development of new antiviral drugs .
Anti-Inflammatory and Analgesic Research
The structural features of the compound suggest potential use in the synthesis of anti-inflammatory and analgesic agents. Imidazole-containing compounds have been used in the development of drugs for these purposes .
Antioxidant and Antimicrobial Applications
The compound’s imidazole ring might contribute to antioxidant properties, which are valuable in various biomedical applications. Additionally, the antimicrobial activity of imidazole derivatives makes them candidates for the development of new antimicrobial agents .
properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-22-11-17(19-12-22)26(24,25)20-8-9-23-16(13-5-6-13)10-15(21-23)14-4-2-3-7-18-14/h2-4,7,10-13,20H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSZFNOWKAOWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2921762.png)


![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2921769.png)
![2-Fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2921771.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2921772.png)
![1-(3,4-Difluorobenzoyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2921773.png)
![4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2921774.png)

![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)acetamide](/img/structure/B2921778.png)
![N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2921782.png)

![1-((3-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2921784.png)
